3,3-Dimethoxy-6-[6-(2-phenylethenyl)cyclohexa-2,4-dien-1-ylidene]cyclohexa-1,4-diene
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Overview
Description
3,3-Dimethoxy-6-[6-(2-phenylethenyl)cyclohexa-2,4-dien-1-ylidene]cyclohexa-1,4-diene is a complex organic compound characterized by its unique structure, which includes two cyclohexa-1,4-diene rings connected by a phenylethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethoxy-6-[6-(2-phenylethenyl)cyclohexa-2,4-dien-1-ylidene]cyclohexa-1,4-diene typically involves the following steps:
Formation of the Cyclohexa-1,4-diene Rings: The cyclohexa-1,4-diene rings can be synthesized through Diels-Alder reactions, which involve the cycloaddition of a diene and a dienophile.
Introduction of the Phenylethenyl Group: The phenylethenyl group can be introduced through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form an alkene.
Methoxylation: The methoxy groups can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the double bonds in the cyclohexa-1,4-diene rings, converting them to single bonds and forming cyclohexane derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst under hydrogen gas (H2) atmosphere.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an appropriate solvent.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Materials Science:
Biology and Medicine: Investigated for its potential biological activity, including anti-inflammatory and anticancer properties.
Industry: Used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3,3-Dimethoxy-6-[6-(2-phenylethenyl)cyclohexa-2,4-dien-1-ylidene]cyclohexa-1,4-diene involves its interaction with molecular targets through its conjugated diene structure. This allows it to participate in various chemical reactions, such as electrophilic addition and cycloaddition reactions. The compound’s methoxy groups can also participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
1,3-Butadiene: A simple conjugated diene used in the production of synthetic rubber.
Cyclohexa-1,3-diene: Another conjugated diene with similar reactivity but different structural properties.
Styrene: Contains a phenylethenyl group but lacks the conjugated diene structure.
Uniqueness
3,3-Dimethoxy-6-[6-(2-phenylethenyl)cyclohexa-2,4-dien-1-ylidene]cyclohexa-1,4-diene is unique due to its combination of two cyclohexa-1,4-diene rings and a phenylethenyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
122127-44-0 |
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Molecular Formula |
C22H22O2 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
3,3-dimethoxy-6-[6-(2-phenylethenyl)cyclohexa-2,4-dien-1-ylidene]cyclohexa-1,4-diene |
InChI |
InChI=1S/C22H22O2/c1-23-22(24-2)16-14-20(15-17-22)21-11-7-6-10-19(21)13-12-18-8-4-3-5-9-18/h3-17,19H,1-2H3 |
InChI Key |
CBWNYYYKNGHDDB-UHFFFAOYSA-N |
Canonical SMILES |
COC1(C=CC(=C2C=CC=CC2C=CC3=CC=CC=C3)C=C1)OC |
Origin of Product |
United States |
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